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An In-depth Technical Guide on the Molecular Structure and Bonding of Vinyl Bromide

Introduction

Vinyl bromide (CH2=CHBr), also known as bromoethene, is an organobromine compound with
significant utility as a comonomer in the synthesis of fire-retardant polymers and as a reagent in
organic chemistry.[1] A comprehensive understanding of its molecular structure and bonding is
fundamental to elucidating its reactivity, spectroscopic properties, and material applications.
This technical guide provides a detailed analysis of the molecular geometry, electronic
structure, and bonding characteristics of vinyl bromide, supported by experimental data and
computational studies. It is intended for researchers, scientists, and professionals in drug
development and materials science.

Molecular Structure and Geometry

Vinyl bromide is a planar molecule, a geometry consistent with the sp2 hybridization of its two
carbon atoms.[2] The molecule belongs to the Cs point group.[3] The planarity of the molecule
has significant implications for its spectroscopic and chemical properties.

Lewis Structure and Valence Shell Electron Pair
Repulsion (VSEPR) Theory

The Lewis structure of vinyl bromide depicts a double bond between the two carbon atoms
and a single bond between one carbon and the bromine atom. Each carbon atom is also
bonded to hydrogen atoms. The bromine atom possesses three lone pairs of electrons.[4][5]
According to VSEPR theory, the electron domains around each sp? hybridized carbon atom

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1203149?utm_src=pdf-interest
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://en.wikipedia.org/wiki/Vinyl_bromide
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.webqc.org/compound-C2H3Br-C2H3Br.html
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.webqc.org/lewis-structure-of-C2H3Br.html
https://homework.study.com/explanation/draw-the-lewis-structure-for-vinyl-bromide-c-2h-3br-include-any-lone-pairs.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

adopt a trigonal planar arrangement to minimize electron-pair repulsion, resulting in bond
angles of approximately 120°.

Bond Lengths and Bond Angles

The precise geometric parameters of vinyl bromide have been determined through a
combination of experimental techniques, primarily microwave spectroscopy and gas electron
diffraction, and corroborated by computational methods. A comparative summary of these
structural parameters is presented in Table 1. Ab initio molecular orbital calculations have been
shown to provide theoretical structures that agree well with experimental data derived from
microwave spectroscopy.[6]

Table 1: Experimental and Computational Geometric Parameters of Vinyl bromide

Experimental Value = Computational
Parameter (Microwave Value (DFT/B3LYP)
Spectroscopy)[3] [7]

Computational
Value (HF/6-31G)[7]

Bond Lengths (A)

Cc=C 1.332 £ 0.001 1.328 1.311
C-Br 1.884 + 0.001 1.890 1.859
C-H (geminal to Br) 1.080 + 0.001 1.077 1.071
C-H (cis to Br) 1.080 (assumed) 1.081 1.073
C-H (trans to Br) 1.088 + 0.001 1.083 1.074

**Bond Angles (°) **

L C=C-Br 122.5 (derived) 122.9 1235
£ C=C-H (geminal) 121.5 (derived) 121.7 121.6
£ Br-C-H (geminal) N/A 1154 1149
£LH-C-H N/A 119.5 120.0
£ C-C-H (cis) N/A 121.5 1215
£ C-C-H (trans) N/A 121.8 121.6
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Note: Some experimental angle values are derived from the primary geometric data.

Electronic Structure and Bonding

The bonding in vinyl bromide can be described using molecular orbital (MO) theory. The sp2
hybridization of the carbon atoms leads to the formation of a o-bond framework and a 1t-
system.

Sigma (o) Bonding Framework

The o-framework is composed of the C-C single bond, the C-Br single bond, and the three C-H
single bonds. These are formed by the overlap of sp2 hybrid orbitals on the carbon atoms with
the corresponding orbitals of the adjacent atoms (sp? of the other carbon, a p-orbital of
bromine, and 1s orbitals of hydrogen).

Pi (1) Bonding System

Each carbon atom has an unhybridized p-orbital perpendicular to the molecular plane. The
side-on overlap of these two p-orbitals forms the m-bond of the C=C double bond. The
electronic structure also includes the lone pair orbitals of the bromine atom.[8] The interaction
between the bromine lone pairs and the C=C Tt-system influences the molecule's electronic
properties and reactivity.

Dipole Moment

The difference in electronegativity between bromine (2.96) and carbon (2.55) results in a polar
C-Br bond, giving the molecule a permanent dipole moment.[2] The experimentally determined
dipole moment is approximately 1.57 Debye.[2] This polarity affects the intermolecular forces,
boiling point, and solubility of vinyl bromide.[2][9]

Molecular Orbitals (HOMO/LUMO)

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have
been employed to analyze the frontier molecular orbitals.[7][10] The Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial
for understanding the molecule's reactivity and electronic transitions. The energy gap between
the HOMO and LUMO provides an indication of the molecule's chemical stability and the
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energy required for electronic excitation. DFT calculations have estimated this energy gap to be
approximately 6.8994 eV.[7]

Spectroscopic Properties

The molecular structure of vinyl bromide gives rise to a characteristic spectroscopic signature,
which is used for its identification and for probing its bonding and dynamics.

Table 2: Key Spectroscopic Data for Vinyl bromide

Spectroscopic Property Value Reference

lonization Energy 9.80-9.90 eV [11]

Principal Vibrational 3]

Frequencies (cm™1)

C=C Stretch 1602 [3]

C-Br Stretch 612 [3]

=C-H Stretch 3112, 3087, 3027 [3]

1H NMR Chemical Shifts (ppm) ~5.8-6.5 [12]
_ A: 1.81004, B: 0.13885, C:

Rotational Constants (cm~1) [3]

0.12884

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of vinyl bromide relies on high-resolution
spectroscopic techniques performed on gas-phase samples, where intermolecular interactions
are minimized.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in
the gas phase.[13]

Methodology:
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o Sample Introduction: A gaseous sample of vinyl bromide is introduced into a high-vacuum
chamber, effusing through a fine nozzle to form a molecular beam.[13]

e Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically in the
keV range) is directed perpendicularly through the molecular beam.[13]

o Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the
atoms in the vinyl bromide molecules. The scattered electrons create a diffraction pattern
due to the wave-like nature of the electrons and the fixed internuclear distances in the
molecules.

o Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is
recorded on a detector (e.g., a photographic plate or a CCD camera).

o Data Analysis: The radial distribution of scattered electron intensity is analyzed. A Fourier
transform of the molecular scattering intensity component yields a radial distribution curve
(RDC). The peaks in the RDC correspond to the internuclear distances within the molecule.

o Structure Refinement: A theoretical model of the molecular geometry is refined using a least-
squares fitting procedure to match the experimental scattering data, yielding precise bond
lengths and angles.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a
molecule. It provides highly accurate rotational constants, from which the molecular moments
of inertia and, subsequently, the molecular geometry can be derived.

Methodology:

o Sample Preparation: A low-pressure gaseous sample of vinyl bromide is introduced into a
waveguide sample cell.

o Microwave Radiation: The sample is irradiated with microwave radiation of precisely
controlled, continuously varying frequency.
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» Absorption and Transition: When the frequency of the microwaves matches the energy
difference between two rotational levels of the molecule, the radiation is absorbed.

o Detection: The absorption of microwave power is detected and plotted as a function of
frequency, resulting in a spectrum of sharp absorption lines.

o Spectral Assignment: The observed transition frequencies are assigned to specific changes
in rotational quantum numbers (J, K). For vinyl bromide, the spectra of different isotopic
species (e.g., containing 7°Br and 81Br) are often analyzed to provide more geometric
constraints.

 Structural Determination: The assigned transition frequencies are used to calculate the
rotational constants (A, B, C), which are inversely proportional to the principal moments of
inertia. By analyzing the moments of inertia for several isotopic species, a complete and
highly accurate molecular structure (rs, substitution structure) can be determined.

Visualizations

/Il Atoms C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; H1 [label="H", fillcolor="#FBBCO05", fontcolor="#202124"]; H2 [label="H",
fillcolor="#FBBCO05", fontcolor="#202124"]; H3 [label="H", fillcolor="#FBBC05",
fontcolor="#202124"];

// Bonding C1 -- C2 [label=" o + 1", penwidth=3, color="#34A853"]; C1 -- Br [label="0",
color="#5F6368"]; C1 -- H1 [label="0", color="#5F6368"]; C2 -- H2 [label="0",
color="#5F6368"]; C2 -- H3 [label="0",color="#5F6368"];

/Il Positioning {rank=same; H2; H3;} {rank=same; Br; H1;} } dot Figure 1: Bonding diagram of
vinyl bromide showing sp? hybridized carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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